molecular formula C40H79NO9 B1254447 N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide

N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide

Cat. No. B1254447
M. Wt: 718.1 g/mol
InChI Key: HRAAKPGXJOTHIU-WVLAUNTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(alpha-D-galactopyranosyl)-N-pamitoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a palmitoyl (hexadecanoyl) group attached to the nitrogen. It has a role as an epitope. It derives from an alpha-D-galactose.

Scientific Research Applications

Antitumor and Immunomodulatory Applications

N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide and its analogues have been extensively studied for their potential in cancer therapy and immunomodulation. Agelasphin-9b, a compound structurally similar to N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide, showed potent antitumor properties, leading to the synthesis of various analogues like KRN7000 to explore their biological activities further. KRN7000, specifically, exhibited significant immunomodulatory effects, stimulating proliferation and enhancing natural killer cell activity in mice. It has shown potential for use in adoptive cellular therapy, suggesting a promising application in cancer treatment (Morita et al., 1995) (Yamaguchi et al., 1996).

Structural and Spectroscopic Analysis

Researchers have focused on analyzing the structural and spectroscopic properties of compounds related to N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide. Studies involving Fourier Transform infrared (FT-IR) and Raman (FT-Raman), Ultraviolet-Visible (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectroscopies have been conducted to evaluate the structural, electronic, topological, and vibrational properties of these compounds. Such analyses contribute to a deeper understanding of the compound's characteristics and potential applications in various fields (Chain et al., 2017).

Chemical Synthesis and Characterization

Efforts in chemical synthesis have led to the creation of various ceramides and glycosides structurally related to N-[(2S,3S,4R)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide. These include the synthesis of thiodisaccharides and complex carbohydrate structures, contributing to the field of organic chemistry and potentially offering new avenues for research and drug development (Manzano et al., 2008).

properties

Product Name

N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide

Molecular Formula

C40H79NO9

Molecular Weight

718.1 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide

InChI

InChI=1S/C40H79NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(44)41-32(31-49-40-39(48)38(47)37(46)34(30-42)50-40)36(45)33(43)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,36-40,42-43,45-48H,3-31H2,1-2H3,(H,41,44)/t32-,33+,34+,36-,37-,38-,39+,40-/m0/s1

InChI Key

HRAAKPGXJOTHIU-WVLAUNTOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.